4-bromo-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide
Description
4-Bromo-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide is a heterocyclic compound featuring a benzothiazole core substituted with chlorine and methyl groups at the 7- and 4-positions, respectively. The benzamide moiety is further substituted with a bromine atom at the para position of the benzene ring. Its molecular formula is C₁₅H₁₀BrClN₂OS, with a molecular weight of 397.68 g/mol.
Properties
IUPAC Name |
4-bromo-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrClN2OS/c1-8-2-7-11(17)13-12(8)18-15(21-13)19-14(20)9-3-5-10(16)6-4-9/h2-7H,1H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZJUJAKQJPJGNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide typically involves a multi-step process. One common method includes the following steps:
Formation of 7-chloro-4-methyl-1,3-benzothiazole: This can be achieved by reacting 4-methyl-2-aminothiophenol with chloroacetyl chloride under acidic conditions.
Bromination of Benzamide: The benzamide is brominated at the 4th position using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Coupling Reaction: The final step involves coupling the brominated benzamide with the 7-chloro-4-methyl-1,3-benzothiazole derivative using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent such as dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents like toluene or ethanol.
Major Products Formed
Substitution: Formation of azido, thiol, or alkoxy derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
4-bromo-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Biological Studies: Used as a probe to study enzyme interactions and receptor binding due to its unique structural features.
Materials Science: Employed in the synthesis of advanced materials, including polymers and organic semiconductors, due to its electronic properties.
Mechanism of Action
The mechanism of action of 4-bromo-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain kinases or interact with DNA, leading to changes in cellular processes. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs sharing the N-(benzothiazol-2-yl)benzamide scaffold, focusing on substituent variations, molecular properties, and synthetic yields (where available).
Substituent Variations and Molecular Properties
Table 1: Structural and Physicochemical Comparison
Key Observations
Substituent Diversity: The benzothiazole ring in analogs varies in halogenation (e.g., 5-Cl vs. 7-Cl) and alkylation (e.g., 4-CH₃, 5/6-CH₃). The benzamide moiety exhibits the most variability, with substituents ranging from bromine (target compound) to sulfonamide derivatives (e.g., diethylsulfamoyl, morpholine-sulfonyl) and methoxy groups. Sulfonamide-containing analogs (e.g., BB03377) have higher molecular weights (~500 g/mol) due to bulky substituents .
Synthetic Accessibility :
- Compound A9 (59% yield) demonstrates moderate synthetic efficiency compared to the target compound, though direct yield data for the latter are unavailable .
- Availability of analogs in screening libraries (e.g., 1–28 mg quantities) suggests their utility in preliminary pharmacological studies .
Structural Hybrids :
- A9 replaces the benzothiazole core with a biphenyl-furan system, illustrating how core modifications can drastically alter physicochemical properties (e.g., reduced molecular weight, increased aromaticity) .
Biological Activity
4-Bromo-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide is a synthetic compound belonging to the class of benzothiazole derivatives. These compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antibacterial, and antifungal properties. This article explores the biological activity of this specific compound, detailing its synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 317.75 g/mol. The compound features a benzothiazole core, which is known for its pharmaceutical relevance.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Benzothiazole Core : This is achieved through the cyclization of 2-aminothiophenol with appropriate carboxylic acid derivatives.
- Chlorination and Methylation : The introduction of the 7-chloro and 4-methyl groups is performed via electrophilic aromatic substitution.
- Bromination : Bromine or N-bromosuccinimide (NBS) is used to introduce the bromine atom.
- Amidation : The final step involves reacting the brominated benzothiazole with an amine to form the desired benzamide.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of benzothiazole derivatives, including this compound. For example:
- In vitro Studies : The compound has shown cytotoxic effects against various cancer cell lines. One study reported that it inhibited the proliferation of non-small cell lung cancer (NSCLC) cell lines with IC50 values ranging from 1.25 µM to 2.31 µM .
| Cell Line | IC50 (µM) |
|---|---|
| NCI-H520 | 1.36 ± 0.27 |
| NCI-H1581 | 1.25 ± 0.23 |
| NCI-H226 | 2.31 ± 0.41 |
| NCI-H460 | 2.14 ± 0.36 |
| NCI-H1703 | 1.85 ± 0.32 |
The mechanism involves cell cycle arrest at the G2 phase and induction of apoptosis through inhibition of key signaling pathways such as FGFR1 .
Antibacterial Activity
Benzothiazole derivatives are also noted for their antibacterial properties. While specific data on this compound's antibacterial activity is limited, related studies indicate that similar derivatives exhibit significant inhibition against various bacterial strains .
The biological activity of this compound can be attributed to its ability to interact with specific cellular targets:
- FGFR Inhibition : The compound has been shown to bind effectively to fibroblast growth factor receptors (FGFR), leading to downstream effects on cell proliferation and survival pathways.
- Apoptosis Induction : It triggers apoptotic pathways in cancer cells, which is critical for its anticancer efficacy.
Case Studies
Several case studies have explored the efficacy of benzothiazole derivatives in clinical settings:
- Study on NSCLC : A series of derivatives were tested for their ability to inhibit FGFR1 in NSCLC models, demonstrating promising results that suggest further development could lead to effective therapies .
- Antibacterial Screening : Compounds structurally related to benzothiazoles were evaluated against common bacterial pathogens, showing varying degrees of effectiveness that warrant further investigation into their mechanisms and potential applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
